3,4-dimethoxybenzaldehyde (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
Overview
Description
3,4-Dimethoxybenzaldehyde, also known as veratraldehyde or methylvanillin, is a benzaldehyde derivative . It forms 1:1 inclusion complexes with cyclodextrins . It reacts with 3-acetyl-2,5-dimethythiophene to yield chalcone dye .
Synthesis Analysis
3,4-Dimethoxybenzaldehyde is used in the preparation of 4-chloromethyl-2-(dimethoxyphenyl)-1,3-dioxolane . It was also used in the synthesis of (+)-lithospermic acid, which has anti-HIV activity .Molecular Structure Analysis
The molecular formula of 3,4-dimethoxybenzaldehyde is C9H10O3 . The molecular weight is 166.17 g/mol .Chemical Reactions Analysis
3,4-Dimethoxybenzaldehyde reacts with 3-acetyl-2,5-dimethythiophene to yield chalcone dye .Physical and Chemical Properties Analysis
3,4-Dimethoxybenzaldehyde is a solid substance . It has a boiling point of 281 °C (lit.) and a melting point of 40-43 °C (lit.) . It is freely soluble in alcohol and diethyl ether, and slightly soluble in hot water .Safety and Hazards
Properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-5,6-dimethyl-2-phenylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-15(2)23-21(17-8-6-5-7-9-17)24-20(14)25-22-13-16-10-11-18(26-3)19(12-16)27-4/h5-13H,1-4H3,(H,23,24,25)/b22-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVALEVARVFJLZ-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N/N=C/C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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